molecular formula C9H18N2O B13254449 N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine

N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine

Cat. No.: B13254449
M. Wt: 170.25 g/mol
InChI Key: JVXMMQIOJVBQSR-UHFFFAOYSA-N
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Description

N-ethyl-4-oxa-1-azabicyclo[331]nonan-6-amine is a bicyclic compound that features a unique structure with both nitrogen and oxygen atoms incorporated into its bicyclo[331]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine typically involves the intramolecular N-cyclization of an amine diol precursor. For instance, starting with an amine diol, the cyclization precursor can be treated with trifluoroacetic acid to undergo rapid intramolecular cyclization, yielding the desired bicyclic compound with an 80% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-one, while reduction could produce a more saturated bicyclic amine.

Scientific Research Applications

N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.

    Medicine: Its potential as a pharmacophore makes it valuable in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane: A parent compound with a similar bicyclic structure but lacking the nitrogen and oxygen atoms.

    N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine: A closely related compound with a methyl group instead of an ethyl group.

Uniqueness

N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine is unique due to the presence of both nitrogen and oxygen atoms in its bicyclic framework, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can interact with molecular targets in ways that similar compounds cannot.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine

InChI

InChI=1S/C9H18N2O/c1-2-10-8-3-4-11-5-6-12-9(8)7-11/h8-10H,2-7H2,1H3

InChI Key

JVXMMQIOJVBQSR-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCN2CCOC1C2

Origin of Product

United States

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